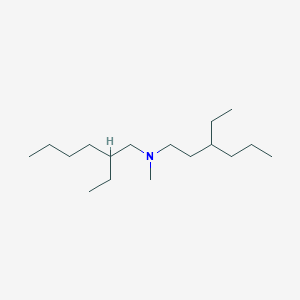
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines, bis(C8-20-branched and linear alkyl)methyl: is an organic compound with the molecular formula C17H37N. It is characterized by the presence of a tertiary amine group, which is bonded to two branched and linear alkyl chains ranging from C8 to C20 . This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amines, bis(C8-20-branched and linear alkyl)methyl typically involves the reaction of a primary amine with a mixture of branched and linear alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired tertiary amine. Common reagents used in this synthesis include alkyl halides and a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Amines, bis(C8-20-branched and linear alkyl)methyl is carried out in large-scale reactors. The process involves the continuous addition of the primary amine and alkyl halides into the reactor, along with a base to maintain the reaction conditions. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Amines, bis(C8-20-branched and linear alkyl)methyl undergoes various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The alkyl chains can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Amines, bis(C8-20-branched and linear alkyl)methyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Amines, bis(C8-20-branched and linear alkyl)methyl involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amines, bis(C8-20-branched and linear alkyl)ethyl
- Amines, bis(C8-20-branched and linear alkyl)propyl
- Amines, bis(C8-20-branched and linear alkyl)butyl
Uniqueness
Amines, bis(C8-20-branched and linear alkyl)methyl is unique due to its specific alkyl chain length and branching pattern, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
108215-84-5 |
|---|---|
Formule moléculaire |
C17H37N |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine |
InChI |
InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3 |
Clé InChI |
YPPABUNVRPVZEI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
SMILES canonique |
CCCCC(CC)CN(C)CCC(CC)CCC |
Key on ui other cas no. |
108215-84-5 |
Synonymes |
Amines, bis(C8-20-branched and linear alkyl)methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


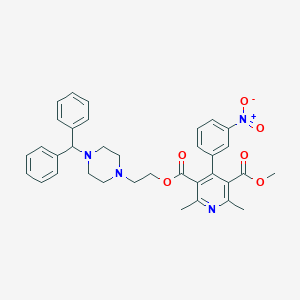
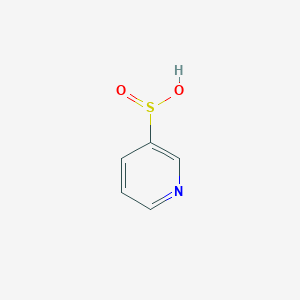
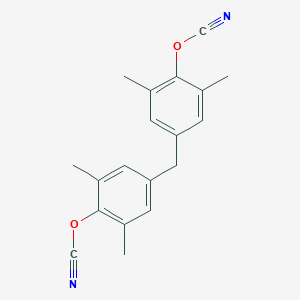
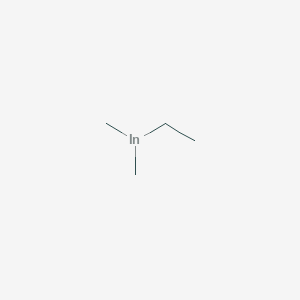
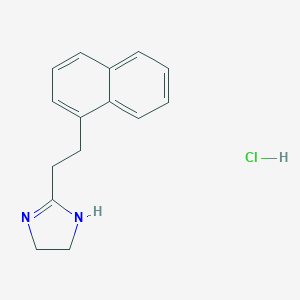
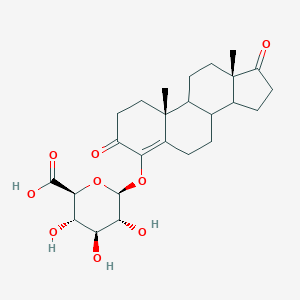

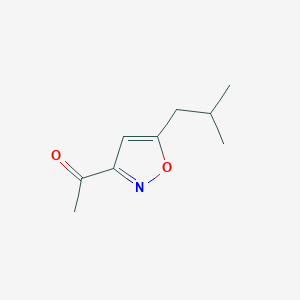

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
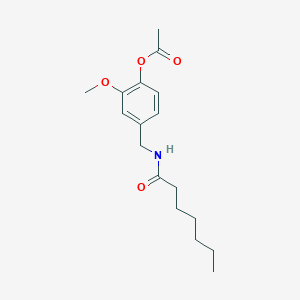
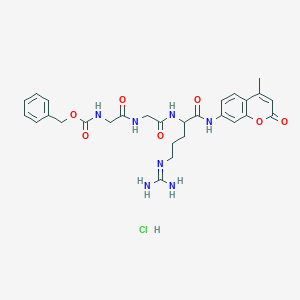
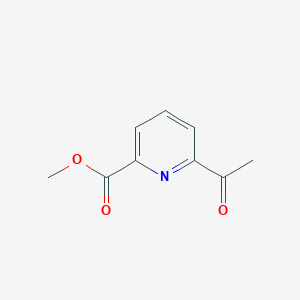
![(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34746.png)
